Lipophilicity (XLogP3-AA): 2-Benzyloxy-5-bromo-3-chloroanisole vs. the Mono-Halogenated Analog 2-Benzyloxy-3-chloroanisole
The introduction of an additional halogen (bromine) into the 2-benzyloxy-3-chloroanisole scaffold shifts the XLogP3-AA by approximately 0.77 units, from 3.93 for the monochloro analog to 4.70 for the target compound, based on PubChem-computed values [1]. This difference places the target compound in a lipophilicity range more suitable for central nervous system (CNS) drug design, where optimal LogP values typically lie between 2 and 5, while the monochloro analog may be suboptimal for passive blood-brain barrier permeation [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | 2-Benzyloxy-3-chloroanisole (CAS 914454-80-1): XLogP3-AA = 3.93 |
| Quantified Difference | ΔXLogP3-AA = +0.77 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A predictable and measurable lipophilicity shift allows medicinal chemists to select the target compound when a CNS-permeable scaffold or specific membrane-partitioning behavior is required, whereas the monochloro analog would demand additional structural modifications to reach the same property space.
- [1] PubChem. (2026). Compound Summary for CID 56776802: 2-Benzyloxy-5-bromo-3-chloroanisole. XLogP3-AA = 4.7. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1345471-50-2 View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
